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molecular formula C7H13NO3 B8377639 Methyl 4-ethoxy-4-iminobutanoate

Methyl 4-ethoxy-4-iminobutanoate

Cat. No. B8377639
M. Wt: 159.18 g/mol
InChI Key: KQZVWYBDCRBHPL-UHFFFAOYSA-N
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Patent
US08969349B2

Procedure details

A solution of methyl 3-cyanopropanoate (1.5 g, 13.3 mmol) and ethanol (0.61 g, 13.3 mmol) in n-hexane (15 mL) was cooled to −30° C., and anhydrous hydrogen chloride was bubbled into the solution for 1 h. The mixture was allowed to stand overnight at about −15° C., then at 5-10° C. for 16 h. The solvent was decanted, and the residue was diluted with diethyl ether (30 mL×2) and a solution of K2CO3 (3.67 g, 26.6 mmol) in water (25 mL), the organic layer was washed with water (20 mL) and brine (10 mL), dried, and concentrated to give a colorless oil (1.34 g). MS (ESI): m/z 160 [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3.67 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6])#[N:2].[CH2:9]([OH:11])[CH3:10].C([O-])([O-])=O.[K+].[K+]>CCCCCC.O.[Cl-].[Na+].O>[CH2:9]([O:11][C:1](=[NH:2])[CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6])[CH3:10] |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(#N)CCC(=O)OC
Name
Quantity
0.61 g
Type
reactant
Smiles
C(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
3.67 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
brine
Quantity
10 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
anhydrous hydrogen chloride was bubbled into the solution for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
at 5-10° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was decanted
ADDITION
Type
ADDITION
Details
the residue was diluted with diethyl ether (30 mL×2)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CCC(=O)OC)=N
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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